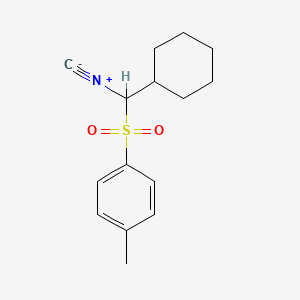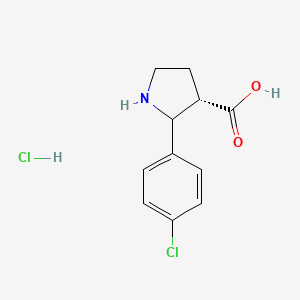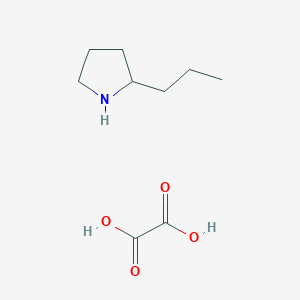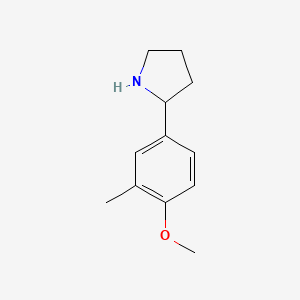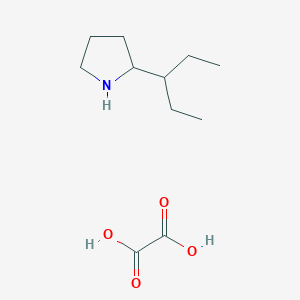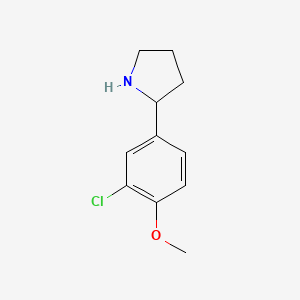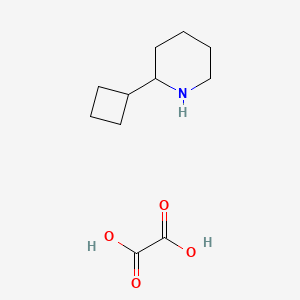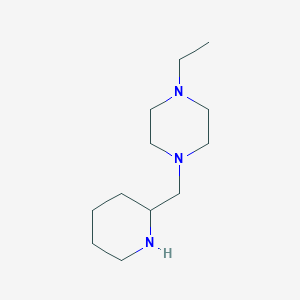
1-Ethyl-4-(piperidin-2-ylmethyl)piperazine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Ethyl-4-(piperidin-2-ylmethyl)piperazine is a chemical compound with the molecular formula C12H25N3 . It is a derivative of piperazine, a six-membered ring containing two nitrogen atoms at opposite positions in the ring .
Synthesis Analysis
The synthesis of piperazine derivatives has been a subject of interest in recent years due to their significant role in the pharmaceutical industry . The synthesis often involves cyclization of 1,2-diamine derivatives with sulfonium salts, the Ugi reaction, ring opening of aziridines under the action of N-nucleophiles, intermolecular cycloaddition of alkynes bearing amino group, parallel solid-phase synthesis, and photocatalytic synthesis .Molecular Structure Analysis
The molecular structure of 1-Ethyl-4-(piperidin-2-ylmethyl)piperazine consists of a piperazine ring substituted with an ethyl group and a piperidin-2-ylmethyl group . The molecular weight of this compound is 211.35 .Chemical Reactions Analysis
Piperidine derivatives, including 1-Ethyl-4-(piperidin-2-ylmethyl)piperazine, are involved in various intra- and intermolecular reactions leading to the formation of various piperidine derivatives: substituted piperidines, spiropiperidines, condensed piperidines, and piperidinones .Aplicaciones Científicas De Investigación
Insecticide Design and Biological Activities
1-Ethyl-4-(piperidin-2-ylmethyl)piperazine analogs have been explored for their potential in the field of insecticide design. A study highlighted the synthesis of novel insecticides based on the serotonergic ligand 1-[(4-aminophenyl)ethyl]-4-[3-(trifluoromethyl)phenyl]piperazine (PAPP), which exhibited high affinity for serotonin receptors in parasitic nematodes. These compounds showed growth-inhibiting and larvicidal activities against armyworms, indicating their potential in agricultural applications (Cai et al., 2010).
Antimicrobial and Antitumor Agents
The piperazine scaffold has been utilized in the synthesis of various derivatives showing significant biological activities. Compounds with 1-ethyl-4-(piperidin-2-ylmethyl)piperazine structure have been evaluated for their antimicrobial properties against various pathogens, including bacteria and fungi. Some derivatives have demonstrated promising antimicrobial activities, potentially useful in developing new therapeutic agents (Srinivasan et al., 2010). Additionally, derivatives incorporating the 1-[bi-(4-fluorophenyl)methyl]piperazine group have shown good to excellent inhibitory activity against tumor cells, suggesting their utility in cancer treatment (Ding et al., 2016).
Cognitive Enhancement
Derivatives of 1-ethyl-4-(piperidin-2-ylmethyl)piperazine have been studied for their effects on learning and memory facilitation in mice. Compounds synthesized based on this structure have shown strong learning and memory facilitation, indicating potential applications in treating cognitive disorders or enhancing cognitive functions (Ming-zhu, 2012).
Herbicides and Plant Growth Regulators
1-Ethyl-4-(piperidin-2-ylmethyl)piperazine derivatives have also been synthesized as potential herbicides and plant growth regulators. These compounds exhibit herbicidal activity and cytokinin-like activity, indicating their potential use in agriculture for controlling unwanted vegetation and promoting plant growth (Stoilkova et al., 2014).
Direcciones Futuras
Piperidines are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry . Therefore, the development of fast and cost-effective methods for the synthesis of substituted piperidines, including 1-Ethyl-4-(piperidin-2-ylmethyl)piperazine, is an important task of modern organic chemistry .
Propiedades
IUPAC Name |
1-ethyl-4-(piperidin-2-ylmethyl)piperazine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H25N3/c1-2-14-7-9-15(10-8-14)11-12-5-3-4-6-13-12/h12-13H,2-11H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KPOITPSEWNVZHS-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1CCN(CC1)CC2CCCCN2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H25N3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
211.35 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-Ethyl-4-(piperidin-2-ylmethyl)piperazine | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

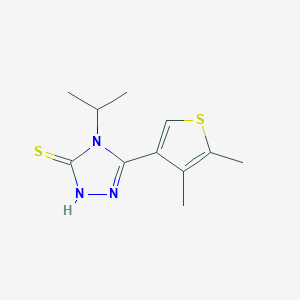
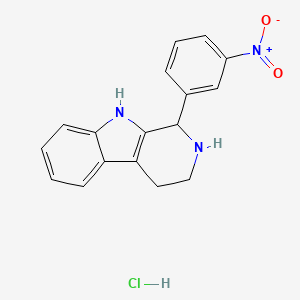
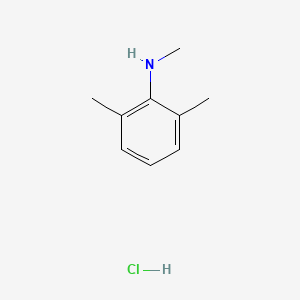
![Methyl 2-[(cyanoacetyl)amino]-5-ethylthiophene-3-carboxylate](/img/structure/B1356244.png)
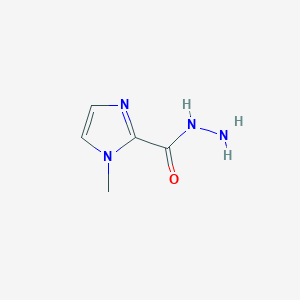
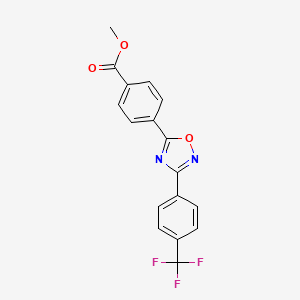
![Ethyl 6-chloroimidazo[1,2-A]pyridine-2-carboxylate hydrobromide](/img/structure/B1356258.png)
